molecular formula C6H9ClN4 B089726 6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine CAS No. 1075-39-4

6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine

Cat. No. B089726
CAS RN: 1075-39-4
M. Wt: 172.61 g/mol
InChI Key: NMWKOBZHKWXQFS-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of related pyrimidine derivatives often involves routes that have general applicability to the preparation of many substituted pyrimidines. For example, the synthesis of 2,4-diamino-6-(2,5-dimethoxybenzyl)-5-methylpyrido[2,3-d]pyrimidine demonstrates a route that could potentially be adapted for the synthesis of 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine. This process involves key intermediates converted to the desired compound through treatments with specific reagents like N,N-dimethylformamide--thionyl chloride and hydrogenolysis with palladium on charcoal (Grivsky et al., 1980).

Molecular Structure Analysis

The molecular structure of pyrimidine derivatives, including 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine, can be elucidated through techniques such as X-ray diffraction. Studies on similar compounds, such as various substituted pyrimidines, reveal insights into their molecular-electronic structure and how substituents affect the molecule's properties (Cheng et al., 2011).

Chemical Reactions and Properties

The chemical reactivity and properties of pyrimidine derivatives are influenced by their functional groups and molecular structure. For instance, the amination of chloropyrimidines with branched alkylamines showcases the reactivity of the pyrimidine ring, potentially applicable to 6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine (Brown & Lyall, 1965).

Scientific Research Applications

Molecular Structure and Drug Action

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine is noted for its significance in biology and medicine, particularly due to the aminopyrimidine fragment that is found in DNA bases. The drug action of pharmaceuticals containing this functionality is heavily reliant on molecular recognition processes, which involve hydrogen bonding. The crystallization of this compound with various acids has led to the identification of different tautomeric forms and a detailed understanding of its molecular structure, which is vital for its interaction with biological molecules and potential therapeutic effects (Rajam et al., 2017).

Cocrystal Design

The compound has been used in designing a range of cocrystals with carboxylic acids. These cocrystals have been thoroughly characterized, providing insights into the hydrogen bonding capabilities and the structural arrangement of the compound. This has implications for its use in pharmaceuticals, where precise molecular interactions are crucial (Rajam et al., 2018).

Pyrimidine Derivatives in Bioactive Compounds

The synthesis and characterization of derivatives of this compound have been explored, revealing its presence in several natural products and pharmaceutical agents. These derivatives have shown a range of pharmacological activities, making them significant for drug development and biological research (Abu-Obaid et al., 2014).

Safety And Hazards

The compound is classified as an irritant, and it may cause skin irritation, serious eye irritation, and may cause respiratory irritation . Proper safety measures should be taken while handling this compound, including wearing suitable protective clothing and eye/face protection .

properties

IUPAC Name

6-chloro-2-N,2-N-dimethylpyrimidine-2,4-diamine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C6H9ClN4/c1-11(2)6-9-4(7)3-5(8)10-6/h3H,1-2H3,(H2,8,9,10)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NMWKOBZHKWXQFS-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)C1=NC(=CC(=N1)Cl)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C6H9ClN4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20540054
Record name 6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

172.61 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

6-Chloro-N2,N2-dimethylpyrimidine-2,4-diamine

CAS RN

1075-39-4
Record name 6-Chloro-N2,N2-dimethyl-2,4-pyrimidinediamine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=1075-39-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 6-Chloro-N~2~,N~2~-dimethylpyrimidine-2,4-diamine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20540054
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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